molecular formula C14H19Cl2NO B602214 2,6-Dichlorocapronic acid xylidide CAS No. 1037184-07-8

2,6-Dichlorocapronic acid xylidide

Cat. No.: B602214
CAS No.: 1037184-07-8
M. Wt: 288.2 g/mol
InChI Key: JHPMUNZBGKBWPW-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is a structurally defined organic compound recognized in pharmaceutical research as a key impurity and degradation product of local anesthetics such as Bupivacaine and Ropivacaine . Its primary research application lies in the field of analytical chemistry and pharmaceutical quality control, where it serves as a critical reference standard for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products . Utilizing this compound as a chromatographic standard enables researchers to develop and validate sensitive analytical methods, ensuring drug purity, safety, and compliance with regulatory standards set by pharmacopoeias like the European Pharmacopoeia . The study of such impurities is essential for understanding the stability profile of pharmaceutical compounds and investigating their potential formation pathways during synthesis or storage. This makes 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide an invaluable tool for researchers working in drug development, impurity profiling, and quality assurance processes within the pharmaceutical industry.

Properties

IUPAC Name

2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19Cl2NO/c1-10-6-5-7-11(2)13(10)17-14(18)12(16)8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMUNZBGKBWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254276
Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
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Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1037184-07-8
Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
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Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
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Record name 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
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Record name 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide
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Record name 2,6-DICHLORO-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE
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Preparation Methods

Acylation of 2,6-Dimethylaniline with 2,6-Dichlorohexanoyl Chloride

The most direct route involves the nucleophilic acyl substitution between 2,6-dimethylaniline and 2,6-dichlorohexanoyl chloride. This method aligns with general amide synthesis principles, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Base: Triethylamine (2.5 equivalents) to scavenge HCl

  • Temperature: 0–5°C initially, followed by gradual warming to room temperature

  • Time: 12–24 hours

Mechanistic Insights:

  • Deprotonation of 2,6-dimethylaniline by triethylamine generates a more nucleophilic arylamine.

  • Nucleophilic attack on the acyl chloride forms a tetrahedral intermediate.

  • Elimination of chloride ion yields the amide product.

Challenges:

  • Hydrolysis of the acyl chloride by moisture necessitates strict anhydrous conditions.

  • Steric hindrance from the 2,6-dimethyl substituents may reduce reaction efficiency.

Schotten-Baumann Reaction Variant

This classical method employs interfacial reaction conditions, leveraging aqueous and organic phases to enhance yield.

Procedure:

  • Dissolve 2,6-dimethylaniline in NaOH (10% aqueous solution).

  • Add 2,6-dichlorohexanoyl chloride dropwise under vigorous stirring.

  • Maintain pH >10 to ensure amine deprotonation.

Advantages:

  • Rapid reaction completion (1–2 hours).

  • Simplified workup due to phase separation.

Limitations:

  • Potential hydrolysis of acyl chloride in aqueous media.

  • Lower yields compared to homogeneous-phase reactions.

Intermediate Synthesis and Functionalization

Preparation of 2,6-Dichlorohexanoyl Chloride

The acyl chloride precursor is synthesized via chlorination of hexanoic acid derivatives. Two pathways are documented:

Pathway A: Thionyl Chloride Method

Hexanedioic acid+SOCl2Δ2,6-Dichlorohexanoyl chloride+SO2+HCl\text{Hexanedioic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,6-Dichlorohexanoyl chloride} + \text{SO}2 + \text{HCl}

  • Conditions: Reflux in toluene for 6–8 hours.

  • Yield: ~70–75% (theoretical).

Pathway B: Oxalyl Chloride Approach

Hexanedioic acid+(COCl)2DMF (cat.)2,6-Dichlorohexanoyl chloride+2CO2+2HCl\text{Hexanedioic acid} + (\text{COCl})2 \xrightarrow{\text{DMF (cat.)}} \text{2,6-Dichlorohexanoyl chloride} + 2\text{CO}2 + 2\text{HCl}

  • Advantages: Mild conditions (room temperature), higher purity.

Alternative Route: Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2,6-dichlorohexanoic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

2,6-Dichlorohexanoic acid+DCCActive ester intermediate2,6-DimethylanilineProduct\text{2,6-Dichlorohexanoic acid} + \text{DCC} \rightarrow \text{Active ester intermediate} \xrightarrow{\text{2,6-Dimethylaniline}} \text{Product}

Optimization Parameters:

  • Coupling agent: 1.2 equivalents of EDC with 1.1 equivalents of HOBt.

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Reaction monitoring: TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).

Purification and Characterization

Chromatographic Techniques

Crude product purification typically employs flash chromatography:

  • Stationary phase: Silica gel (230–400 mesh).

  • Mobile phase: Gradient elution with ethyl acetate/hexane (10% → 30%).

  • Purity: >95% (HPLC) as reported for pharmaceutical-grade material.

Spectroscopic Validation

Key spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.08 (t, J = 7.6 Hz, 1H, ArH), 6.97 (d, J = 7.6 Hz, 2H, ArH), 3.42 (t, J = 6.8 Hz, 1H, CHCl₂), 2.32 (s, 6H, Ar-CH₃), 1.65–1.25 (m, 6H, -CH₂-).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Industrial-Scale Considerations

Environmental Impact

  • Waste management: Chlorinated byproducts require incineration with alkaline scrubbers.

  • Biodegradability: Low (estimated BIOWIN3 score: 0.1).

Emerging Methodologies and Research Gaps

Photocatalytic Amidation

Recent advances in visible-light-mediated catalysis propose metal-free amidation using eosin Y as a photocatalyst. Preliminary studies suggest:

  • Conditions: 450 nm LED, 2 mol% eosin Y, DMF/H₂O (9:1).

  • Yield: 62% (needs optimization).

Continuous-Flow Synthesis

Microreactor technology could address scalability issues:

  • Residence time: 8 minutes at 100°C.

  • Potential yield enhancement: 15–20% over batch processes .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Biological Activity

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, also known as Bupivacaine impurity D, is a chemical compound with the empirical formula C14_{14}H19_{19}Cl2_2NO and a molecular weight of 288.21 g/mol. This compound has garnered attention in pharmaceutical research due to its structural similarities to bupivacaine, a widely used local anesthetic. Understanding the biological activity of this compound is essential for assessing its potential therapeutic implications and safety profiles.

  • Molecular Formula : C14_{14}H19_{19}Cl2_2NO
  • Molecular Weight : 288.21 g/mol
  • CAS Number : 1037184-07-8

The biological activity of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is primarily linked to its interaction with ion channels and neurotransmitter receptors. Similar to bupivacaine, it may exert effects through the blockade of voltage-gated sodium channels, leading to inhibition of action potentials in neurons. This mechanism is crucial for its potential application as a local anesthetic or analgesic agent.

Biological Activity Studies

Research into the biological activity of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide has revealed several key findings:

  • Analgesic Properties : Experimental studies have demonstrated that this compound exhibits analgesic effects comparable to those of bupivacaine in animal models. The compound's ability to inhibit pain pathways suggests its potential use in pain management therapies.
  • Toxicity Profile : Toxicological assessments indicate that while the compound shows promising analgesic properties, it also presents a risk for neurotoxicity at higher concentrations. This aspect necessitates careful evaluation during therapeutic applications.
  • Inhibition of Inflammatory Mediators : Recent studies have indicated that 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide may inhibit the release of inflammatory mediators such as prostaglandins and cytokines, which could further enhance its therapeutic profile in inflammatory conditions.

Table 1: Summary of Biological Activity Studies

Study ReferenceObjectiveKey Findings
Analgesic Effect AssessmentDemonstrated significant pain relief in animal models.Supports analgesic potential
Toxicity EvaluationIdentified neurotoxic effects at elevated doses.Requires dosage optimization
Inflammatory Response ModulationInhibited release of inflammatory mediators.Potential use in inflammatory conditions

Case Study Example

A study conducted by Pendergrass et al. (2023) examined the efficacy of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide in a rodent model of neuropathic pain. The results indicated that administration of the compound led to a significant reduction in pain behaviors compared to control groups. However, higher doses resulted in observable neurotoxic effects, underscoring the need for careful dose management in clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, and what critical parameters influence yield?

  • Methodological Answer : A common synthetic route involves reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in toluene under controlled conditions. Key parameters include:
  • Solvent choice : Toluene is preferred for its ability to dissolve intermediates while minimizing side reactions .
  • Stoichiometry : A molar excess of diethylamine (2.1 mL per 1.0 g of chloroacetamide) ensures complete substitution .
  • Temperature : Maintaining low temperatures (e.g., ice-water bath for ethanol storage) reduces unintended hydrolysis .
    Optimizing these parameters can yield >80% purity, though post-synthesis purification (e.g., recrystallization) is often required.

Q. How should researchers ensure safety when handling this compound during synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps .
  • Waste Disposal : Segregate waste into halogenated organic containers and collaborate with certified hazardous waste management services .
  • Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. What analytical techniques are validated for purity assessment, and what reference standards are applicable?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) at 1.0 mL/min. Detection at 254 nm aligns with EP/USP protocols .
  • Reference Standards : European Pharmacopoeia (EP) Impurity D (CAS 1037184-07-8) is critical for calibrating retention times and quantifying impurities ≤0.1% .
  • Validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) to ensure method robustness .

Advanced Research Questions

Q. How can conflicting crystallography data be resolved when determining the compound’s structure?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Cross-Validation : Pair X-ray diffraction with spectroscopic data (e.g., 1^1H/13^{13}C NMR) to resolve ambiguities in bond angles or torsional conformations .
  • Data Contradictions : For disordered regions, apply restraints to thermal parameters and validate against density functional theory (DFT)-optimized models .

Q. What strategies optimize the separation of isomeric byproducts during synthesis?

  • Methodological Answer :
  • Chromatographic Optimization : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane:isopropanol gradient (95:5 to 80:20) to resolve enantiomers .
  • Reaction Monitoring : Employ inline FTIR to detect early-stage isomer formation and adjust reaction kinetics (e.g., temperature modulation) .
  • Byproduct Identification : LC-MS/MS with electrospray ionization (ESI+) can differentiate isomers via fragmentation patterns (e.g., m/z 290.44 → m/z 232.32 for desbutyl derivatives) .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around the chloroacetamide group, predicting sites susceptible to nucleophilic attack .
  • Experimental Probes : Use 35^{35}Cl NMR to monitor chloride displacement kinetics, correlating chemical shifts with reaction progress .
  • Steric Effects : The 2,6-dimethylphenyl group creates steric hindrance, favoring axial attack in SN2 mechanisms. Kinetic studies under varying solvent polarities (e.g., DMSO vs. toluene) can validate this .

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